molecular formula C13H18O B7961212 4-(4-Methylcyclohexyl)phenol CAS No. 116794-13-9

4-(4-Methylcyclohexyl)phenol

Cat. No.: B7961212
CAS No.: 116794-13-9
M. Wt: 190.28 g/mol
InChI Key: NLMVQZFBRACNBU-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)phenol: is a chemical compound with the molecular formula C13H18O . It is characterized by a phenol group attached to a 4-methylcyclohexyl ring. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Methylcyclohexyl)phenol can be synthesized through various methods, including:

    Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile, such as a hydroxide ion, under basic conditions.

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(4-Methylcyclohexyl)phenol can undergo oxidation to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

    Electrophilic Aromatic Substitution: The phenol group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include sodium dichromate and potassium nitrosodisulfonate.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

    Electrophilic Aromatic Substitution: Reagents like bromine and nitric acid are used under acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Substituted phenols

Scientific Research Applications

4-(4-Methylcyclohexyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)phenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression .

Comparison with Similar Compounds

  • 4-Cyclohexylphenol
  • 4-(trans-4-Ethylcyclohexyl)phenol
  • 4-(Trans-4-propylcyclohexyl)phenol
  • 4-(Trans-4-butylcyclohexyl)phenol

Uniqueness: 4-(4-Methylcyclohexyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its methyl group on the cyclohexyl ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

4-(4-methylcyclohexyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVQZFBRACNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298140
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116794-13-9
Record name 4-(trans-4-Methylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-methylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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